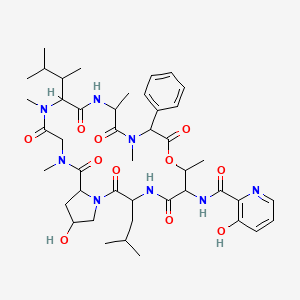
Etamycin
Cat. No. B1203400
Key on ui cas rn:
102646-56-0
M. Wt: 879 g/mol
InChI Key: SATIISJKSAELDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04355112
Procedure details


In addition the identity of neoviridogrisein IV with viridogrisein was further confirmed by IR, UV, NMR and mass spectrometry, thin layer chromatography, hydrolysate analysis and antimicrobial spectrometry. On the other hand, the griseoviridin preparation obtained in Example 5 was crystallized in warm methanol to yield needle crystals. Then a part of the needle crystals were compared and identified with an authentic preparation of griseoviridin by IR, UV, NMR and mass spectrometry, thin layer chromatography, elementary analysis and other physico-chemical properties.



Identifiers


|
REACTION_CXSMILES
|
C[C@H]1OC(=O)[C@H]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)N(C)C(=O)[C@H](C)NC(=O)C([C@H](C(C)C)C)N(C)C(=O)CN(C)C(=O)[C@@H]2N(C[C@H](O)C2)C(=O)[C@@H](CC(C)C)NC(=O)[C@H]1NC(C1N=CC=CC=1O)=O.CC1[O:96][C:94](=[O:95])[CH:93](C2C=CC=CC=2)[N:92](C)[C:90](=O)C(C)NC(=O)C(C(C(C)C)C)N(C)C(=O)CN(C)C(=O)C2N(CC(O)C2)C(=O)C(CC(C)C)NC(=O)C1NC(C1N=CC=CC=1O)=O.C[C@H]1OC(=O)[C@H]2CSC(C(NCC=CC=C[C@@H](O)C[C@@H](O)CC3OC=C(C(N2)=O)N=3)=O)=CC1>>[C:34]1([N:92]([CH2:93][C:94]([OH:96])=[O:95])[CH3:90])[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N(C(C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[C@@H]1C/C=C\2/C(=O)NC/C=C\C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[C@@H]1C/C=C\2/C(=O)NC/C=C\C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained in Example 5
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized in warm methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield needle crystals
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)N(C)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

